molecular formula C23H27N3O4 B2992316 N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 905775-80-6

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2992316
CAS No.: 905775-80-6
M. Wt: 409.486
InChI Key: HDNVOBQEBWCYOB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide family, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:

  • Amide substituent: A 2,5-dimethylphenyl group attached to the carboxamide nitrogen.
  • Position 4 substitution: A 4-ethoxy-3-methoxyphenyl group, introducing both ethoxy (electron-donating) and methoxy (polar) functionalities.
  • Methyl group at position 6: Enhances steric bulk and lipophilicity.
  • Oxo group at position 2: Stabilizes the tetrahydropyrimidine ring through resonance.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-6-30-18-10-9-16(12-19(18)29-5)21-20(15(4)24-23(28)26-21)22(27)25-17-11-13(2)7-8-14(17)3/h7-12,21H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNVOBQEBWCYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=C(C=CC(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties and other pharmacological effects based on diverse research findings.

The compound's molecular formula is C23H27N3O4C_{23}H_{27}N_{3}O_{4} with a molecular weight of 409.5 g/mol. The structure features a tetrahydropyrimidine core that is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus66 µM
Compound BE. coli32 µM
This compoundTBD

The specific MIC for this compound has yet to be determined but is anticipated to be comparable to other tested pyrimidine derivatives.

Cytotoxicity and Antitumor Activity

The compound's potential antitumor activity is also noteworthy. Studies on related tetrahydropyrimidine derivatives have shown promising results against various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxicity against HeLa and HepG2 cells .

Table 2: Antitumor Activity of Tetrahydropyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound CHeLa45
Compound DHepG250
This compoundTBD

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is often influenced by structural modifications. Studies suggest that substituents at specific positions on the phenyl rings can enhance antimicrobial and antitumor activity. For example:

  • Hydrophobic groups at positions 3 and 4 on the aniline group have been shown to increase anti-pol III activities significantly .

Case Studies

A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and evaluated their antibacterial properties. The findings indicated that modifications in the aromatic substituents led to enhanced activity against Gram-positive bacteria . Another investigation into the antitumor effects of related compounds revealed that structural variations could lead to significant differences in potency against cancer cell lines .

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications or case studies for the compound N-(2,5-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. However, the search results do provide some information regarding the compound's properties and related research areas.

Chemical Properties and Identifiers:

  • Common Name: this compound
  • CAS Number: 905775-80-6
  • Molecular Formula: C23H27N3O4C_{23}H_{27}N_3O_4
  • Molecular Weight: 409.5

Potential Research Areas (Inferred from Related Compounds):

  • Oligonucleotide Modification: Research on modified oligonucleotides, like 2'-O-methyl and methylphosphonate derivatives, explores their resistance to cellular nucleases for antigene or antisense applications .
  • Anticancer Drug Synergism: Studies combining chemotherapeutic agents like cis-diamminedichloroplatinum(II) (cisplatin) with other compounds to enhance anti-tumor effects . For example, combining cis-platin and ε-viniferin shows increased apoptotic effects on cancer cells .
  • Pyrimidine Derivatives: The search results mention pyrimidine derivatives, which have diverse biological activities. One such compound is ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
  • Naphthyridine Carboxylate: The search results also mention related compounds such as 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate .

Comparison with Similar Compounds

Substituent Variations in the Amide Group

Compound Name Amide Substituent Position 4 Substituent Key Differences Reference
Target Compound 2,5-dimethylphenyl 4-ethoxy-3-methoxyphenyl Reference standard
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide 4-chloro-2,5-dimethoxyphenyl 4-ethoxyphenyl Chlorine atom increases molecular weight; lacks 3-methoxy on position 4 aryl
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide 2,3-dimethylphenyl 4-methoxyphenyl Reduced substitution on position 4 (no ethoxy); altered steric profile
[4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxamide] 3,5-dimethylphenyl 4-(dimethylamino)phenyl Dimethylamino group introduces strong electron-donating effects; potential for increased basicity

Implications :

  • Electron-withdrawing groups (e.g., chlorine in ) may reduce electron density on the aryl ring, affecting π-π stacking interactions.
  • Methoxy vs.

Position 4 Aromatic Substitution Patterns

The position 4 aryl group is critical for molecular recognition. Key analogues include:

  • : Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate
    • Substituent: 3,5-bis(trifluoromethyl)phenyl (strongly electronegative).
    • Functional impact: Trifluoromethyl groups increase metabolic stability and resistance to oxidative degradation compared to ethoxy/methoxy substituents .
  • : N-(2,5-dimethoxyphenyl)-4-(2-chlorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxamide
    • Substituent: 2-chlorophenyl (meta-substitution).
    • Functional impact: Sulfanylidene (C=S) at position 2 alters ring electronics and hydrogen-bonding capacity compared to the oxo group (C=O) in the target compound .

Structural and Crystallographic Insights

  • Ring puckering : The tetrahydropyrimidine ring adopts a boat conformation, as inferred from related structures in . Substituents at position 4 influence puckering amplitude, altering molecular shape .

Pharmacological and Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
logP ~3.5 (estimated) ~3.8 (chlorine increases lipophilicity) ~2.9 (reduced alkoxy substitution)
Hydrogen-bond acceptors 5 (methoxy, ethoxy, oxo, carboxamide) 4 (lacks 3-methoxy) 3 (single methoxy)
Metabolic stability Moderate (ethoxy susceptible to hydrolysis) Low (chlorine may slow metabolism) High (fewer labile groups)

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